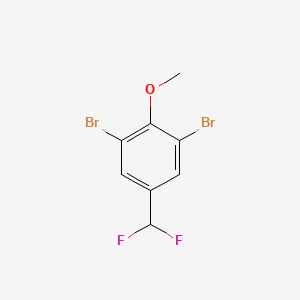

1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene

Description

1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene (C₈H₅Br₂F₂O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3, a methoxy group at position 2, and a difluoromethyl group at position 3. Its molecular weight is approximately 337.94 g/mol. The bromine atoms contribute to its electrophilic reactivity, while the difluoromethyl group introduces steric and electronic effects that influence solubility and metabolic stability. The methoxy group acts as an electron-donating substituent, directing further reactions to specific positions on the ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen and fluorine substituents enhance binding affinity and resistance to enzymatic degradation .

Propriétés

Formule moléculaire |

C8H6Br2F2O |

|---|---|

Poids moléculaire |

315.94 g/mol |

Nom IUPAC |

1,3-dibromo-5-(difluoromethyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H6Br2F2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |

Clé InChI |

JEJAVKXAMOUCPE-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1Br)C(F)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse: Une voie de synthèse implique la bromation du 2-méthoxybenzène (anisole) en utilisant du brome ou un agent bromant. Le groupe difluorométhyle peut ensuite être introduit par une réaction distincte.

Conditions de réaction:

Production industrielle: Les méthodes de production à l'échelle industrielle peuvent varier, mais le composé peut être synthétisé efficacement en utilisant des protocoles établis.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Chemistry: It serves as a building block for more complex molecules, especially those requiring halogenated and methoxy-substituted benzene rings.

Biology: Researchers explore its interactions with biological systems, such as receptor binding studies.

Medicine: Investigations into potential pharmaceutical applications, although specific drugs based on this compound are not widely known.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

- The compound’s mechanism of action depends on its specific application. For instance:

- In drug development, it may interact with specific protein targets.

- In materials science, it could influence polymer properties.

- Further research is needed to elucidate precise mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related brominated and fluorinated benzene derivatives (Table 1).

Key Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The trifluoromethoxy group (OCF₃) in BP 3690 is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the difluoromethyl (CF₂H) group in the target compound .

- Bromine Reactivity : Bromine at positions 1 and 3 in both the target compound and BP 3690 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the CF₂H group in the target compound may slow nucleophilic attacks .

Lipophilicity: The difluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the more polar trifluoromethoxy group (logP ~2.2) in BP 3690, impacting membrane permeability in drug design .

Synthetic Routes

- Target Compound : Likely synthesized via directed ortho-metallation or Friedel-Crafts alkylation, leveraging the methoxy group’s directing effects. Bromination would follow using Br₂/FeBr₃ .

- BP 3690 : Synthesized via nucleophilic substitution of a trifluoromethoxy group onto a pre-brominated benzene ring .

- 2,6-Difluoro-4-iodoanisole : Prepared via iodination of a fluorinated anisole precursor under acidic conditions .

Applications in Industry

- Pharmaceuticals : The target compound’s difluoromethyl group improves metabolic stability, making it valuable in kinase inhibitor synthesis. In contrast, BP 3690’s trifluoromethoxy group is preferred in herbicides due to its resistance to hydrolysis .

- Materials Science : The highly fluorinated compound from is used in heat-resistant polymers, whereas the target compound’s bromine atoms make it suitable for flame retardants .

Research Findings and Trends

- Fluorine’s Role : Fluorine substituents in the target compound enhance bioavailability and binding affinity to hydrophobic enzyme pockets, a trend validated by fluorinated drugs like Sitagliptin .

- Bromine Utility : Bromine’s leaving-group ability enables versatile functionalization, as seen in intermediates for antiretroviral drugs .

- Synthetic Challenges : Steric hindrance from the difluoromethyl group complicates further substitution, necessitating optimized catalysts (e.g., palladium with bulky ligands) .

Activité Biologique

1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H7Br2F2O

- Molecular Weight : 309.96 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The introduction of bromine atoms at the 1 and 3 positions of the benzene ring.

- Difluoromethylation : The addition of a difluoromethyl group at the 5 position using difluoromethylating agents.

- Methoxylation : The introduction of a methoxy group at the 2 position through methylation reactions.

Anticancer Activity

Recent studies have indicated that halogenated compounds, including derivatives of this compound, exhibit significant anticancer properties. For instance, certain derivatives have shown promising activity against various cancer cell lines, including human lung cancer (A549) and breast cancer (MCF-7) cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.5 ± 0.3 | A549 |

| Derivative X | 3.8 ± 0.2 | MCF-7 |

| Derivative Y | 5.0 ± 0.4 | HeLa |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that modifications to the structure can enhance biological activity.

The mechanism underlying the anticancer activity of this compound involves:

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Case Study 1: Lung Cancer Treatment

A study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.

Case Study 2: Breast Cancer Inhibition

In another investigation, derivatives were tested against MCF-7 breast cancer cells. The results revealed that certain halogenated derivatives exhibited enhanced cytotoxicity compared to non-halogenated analogs, suggesting that halogenation plays a crucial role in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.